

4-Ethylcyclohexanol molecular weight and formula

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Compound of Interest

Compound Name: 4-Ethylcyclohexanol

Cat. No.: B027859

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An In-depth Technical Guide to 4-Ethylcyclohexanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **4-Ethylcyclohexanol**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

4-Ethylcyclohexanol is a cyclic alcohol with an ethyl group substituted on the cyclohexane ring. Its properties make it a subject of interest in various chemical and pharmaceutical applications.

Quantitative Data Summary

The fundamental quantitative data for **4-Ethylcyclohexanol** are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Formula	C ₈ H ₁₆ O	[1][2]
Molecular Weight	128.21 g/mol	[1][2]
IUPAC Name	4-ethylcyclohexan-1-ol	[3]
CAS Number	4534-74-1	[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-Ethylcyclohexanol** are crucial for reproducible research. The following sections provide representative experimental protocols.

Synthesis of 4-Ethylcyclohexanol via Catalytic Hydrogenation

A common and effective method for the synthesis of **4-ethylcyclohexanol** is the catalytic hydrogenation of 4-ethylphenol. This process involves the reduction of the aromatic ring to a cyclohexane ring.

Materials:

- 4-ethylphenol
- Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C) catalyst
- Ethanol (or another suitable solvent)[\[4\]](#)
- High-pressure autoclave reactor[\[5\]](#)
- Hydrogen gas source
- Filtration apparatus
- Rotary evaporator

Procedure:

- **Reactor Setup:** In a high-pressure autoclave, combine 4-ethylphenol and a suitable solvent such as ethanol.[\[4\]](#) Add the chosen catalyst (e.g., 5% Ru/C) to the mixture. The catalyst loading is typically a small percentage of the substrate's weight.
- **Purging:** Seal the autoclave and purge the system with an inert gas, like nitrogen, to remove any air, followed by purging with hydrogen gas.[\[5\]](#)

- **Reaction:** Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.07 MPa) and begin heating to the target temperature (e.g., 373 K).[5] Maintain these conditions with constant stirring to ensure proper mixing of the reactants and catalyst.
- **Monitoring:** The reaction progress can be monitored by taking small samples at intervals and analyzing them using Gas Chromatography (GC).
- **Cooling and Depressurization:** Once the reaction is complete (indicated by the cessation of hydrogen uptake or by GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
- **Catalyst Removal:** Open the reactor and filter the reaction mixture to remove the solid catalyst.
- **Solvent Evaporation:** Concentrate the filtrate using a rotary evaporator to remove the solvent.
- **Purification:** The resulting crude **4-Ethylcyclohexanol** can be further purified by distillation under reduced pressure to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **4-Ethylcyclohexanol**.[6]

Instrumentation:

- Gas Chromatograph with a suitable capillary column (e.g., non-polar DB-5 or similar).[7]
- Mass Spectrometer detector.[8]
- Autosampler and data acquisition system.

Procedure:

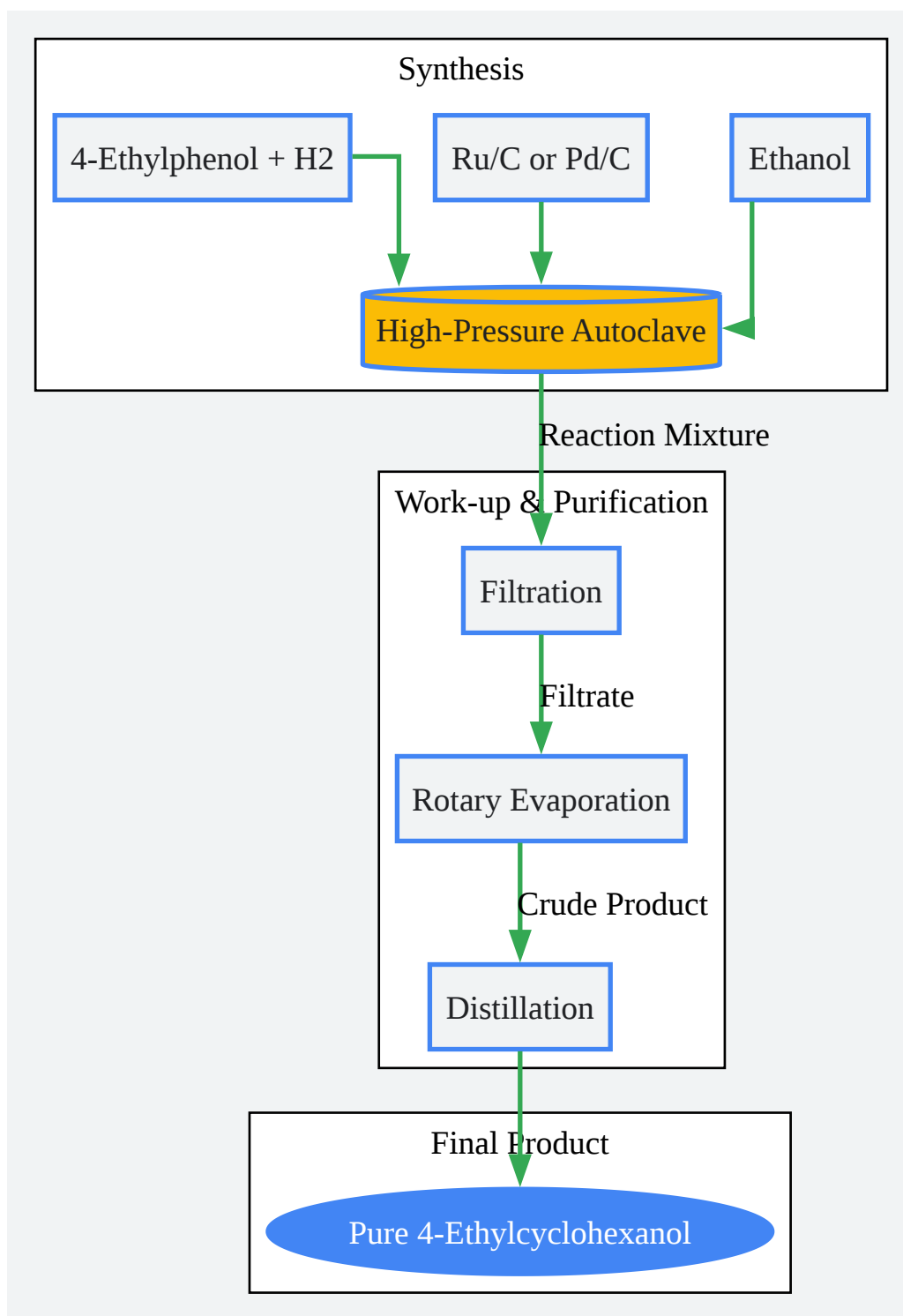
- **Sample Preparation:** Prepare a dilute solution of the **4-Ethylcyclohexanol** sample in a volatile organic solvent like dichloromethane or hexane.[9] A typical concentration for GC-MS analysis is around 10 µg/mL.[7] Ensure the sample is free of particulates by centrifugation or filtration if necessary.[7]
- **Instrument Setup:**
 - **Injector:** Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
 - **Oven Program:** A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to elute the compound from the column.
 - **Carrier Gas:** Use a high-purity inert gas, such as helium or hydrogen, as the carrier gas at a constant flow rate.
 - **Mass Spectrometer:** The MS is typically operated in electron ionization (EI) mode. The mass range is set to scan for fragments expected from the compound's structure.
- **Injection:** Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[7]
- **Data Acquisition:** The data system records the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- **Data Analysis:**
 - Identify the peak corresponding to **4-Ethylcyclohexanol** based on its retention time.
 - Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library or a known standard. The fragmentation pattern serves as a chemical fingerprint.[8]
 - For quantitative analysis, create a calibration curve using standards of known concentrations.

Visualizations

Diagrams are provided to illustrate key processes and pathways relevant to the study of **4-Ethylcyclohexanol**.

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of **4-Ethylcyclohexanol**.

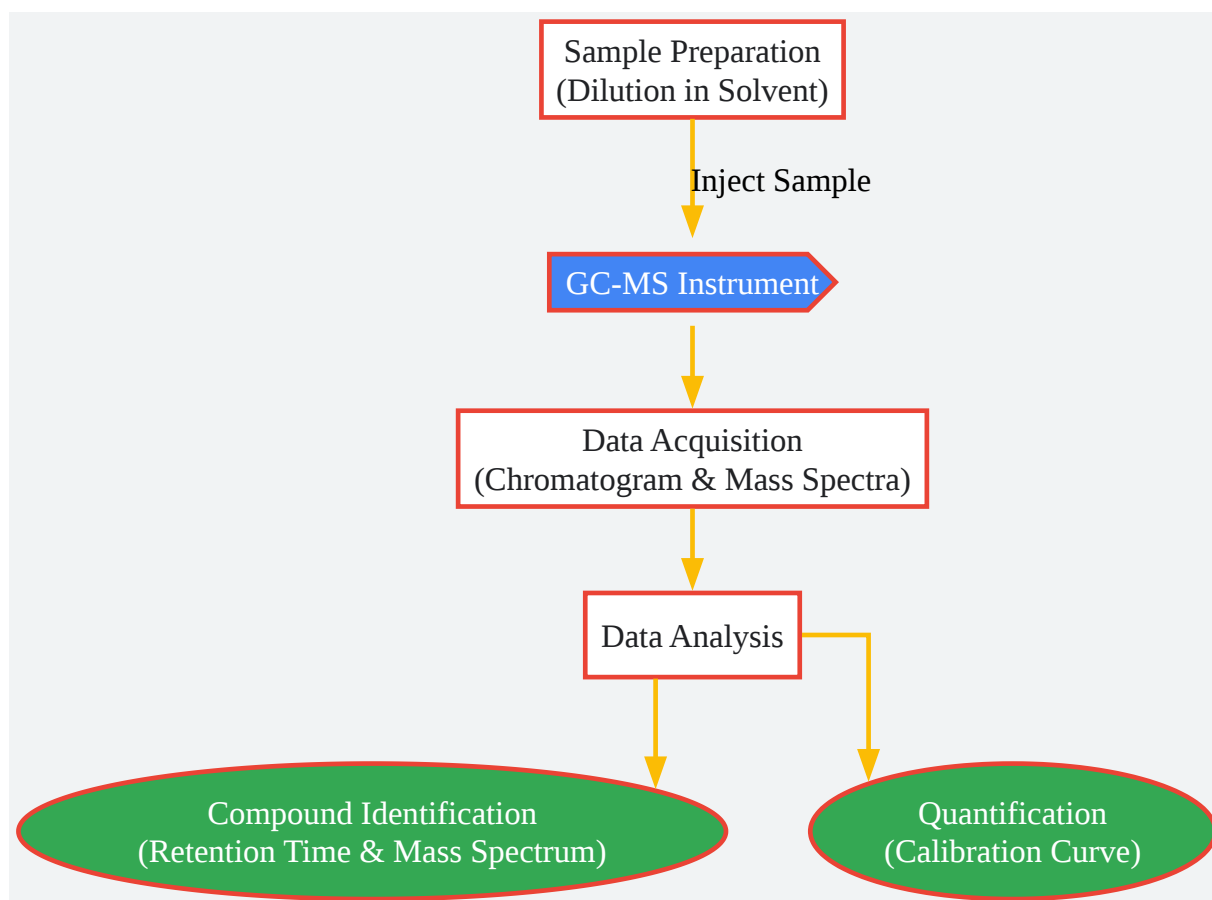


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Caption: Workflow for the synthesis of **4-Ethylcyclohexanol**.

Analytical Workflow via GC-MS

This diagram illustrates the logical steps involved in the analysis of a **4-Ethylcyclohexanol** sample using GC-MS.

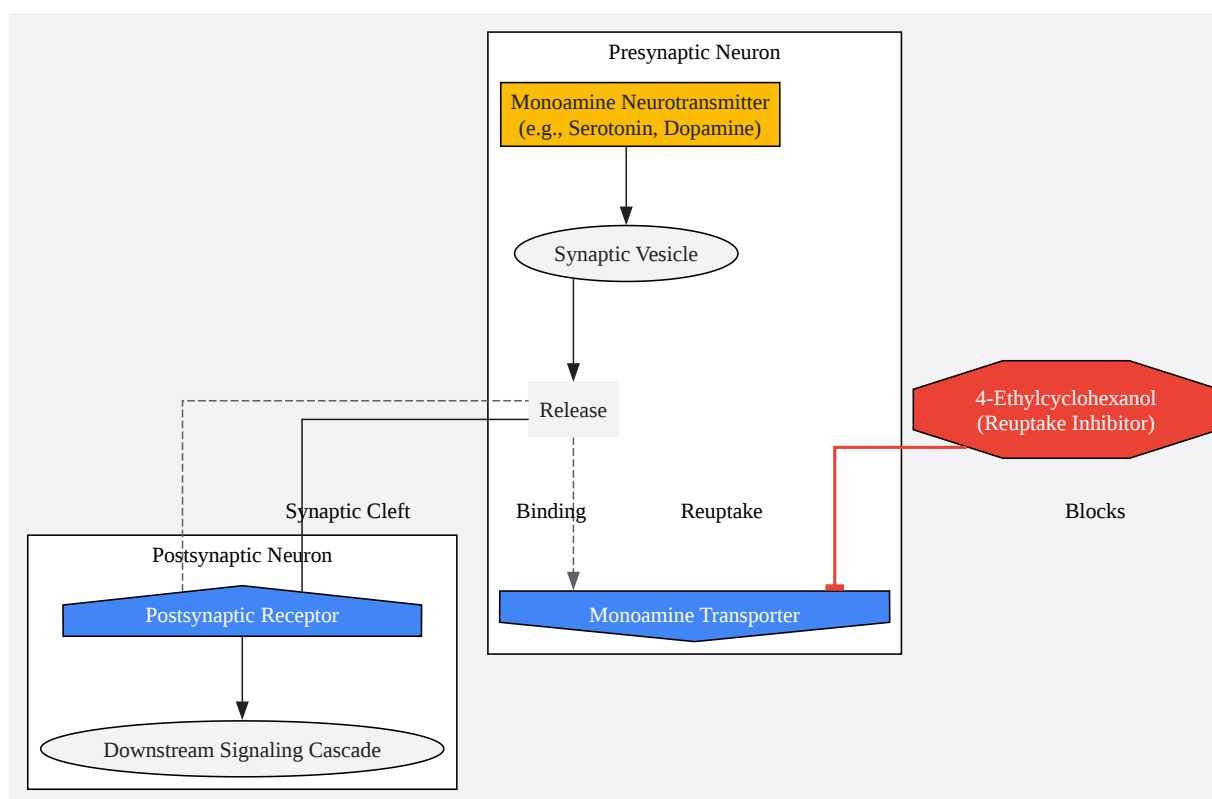


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Caption: Analytical workflow for **4-Ethylcyclohexanol** using GC-MS.

Hypothetical Signaling Pathway: Monoamine Reuptake Inhibition

Some evidence suggests that certain cyclic alcohols may interact with neurotransmitter systems. For instance, it has been noted that "4EC" may block the reuptake of monoamines. The following diagram illustrates a generalized monoamine signaling pathway and the potential point of action for a reuptake inhibitor.



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Caption: Monoamine signaling and reuptake inhibition.

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